O-Desethyl-O-methyl Chlorpyrifos

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

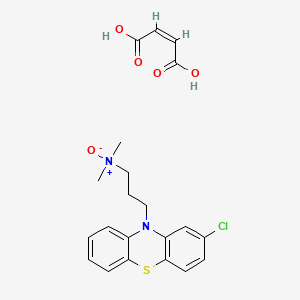

O-Desethyl-O-methyl Chlorpyrifos is a derivative of Chlorpyrifos, which is a toxic organophosphate pesticide . It is used extensively in agriculture and has been reported as the second most commonly detected pesticide in food and water . It is a degradable compound, and despite its high toxicity, it is being increasingly used worldwide .

Synthesis Analysis

The synthesis of Chlorpyrifos, the parent compound of this compound, involves several steps . One of the methods includes dissolving a catalyst in water to adopt as a solvent and adding sodium 3,5,6-trichloropyridin-2-olate .

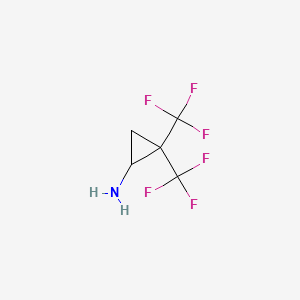

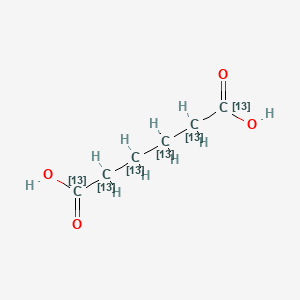

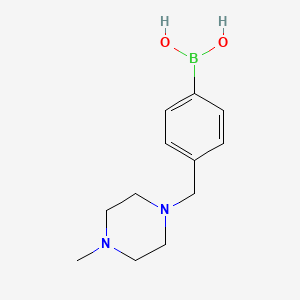

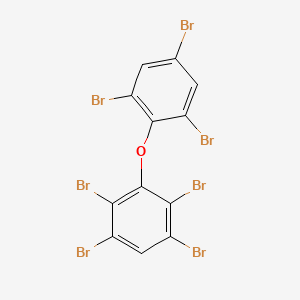

Molecular Structure Analysis

The molecular structure of Chlorpyrifos, the parent compound, is C₉H₁₁Cl₃NO₃PS . It is also known as chlorpyrifos-ethyl; O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate .

Chemical Reactions Analysis

Chlorpyrifos has been shown to undergo enhanced microbe-mediated decay . Special emphasis is given to degradation methods such as ozonation, Fenton treatment, photodegradation, and advanced oxidation processes along with microbial degradation . A complete mechanism for the OH-initiated atmospheric decomposition of the pesticides chlorpyrifos is proposed .

Physical And Chemical Properties Analysis

Chlorpyrifos is a colorless to white, crystalline solid with a mild, mercaptan-like odor . It has a boiling point of 320°F and decomposes at this temperature . The molecular weight is 350.6, and the freezing point/melting point is 108°F .

Mécanisme D'action

Safety and Hazards

Chlorpyrifos is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It may also cause an allergic skin reaction . It poses potential health risks to non-target organisms . In the European Union, chlorpyriphos is classified as "very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction" .

Orientations Futures

There is a growing concern about the extensive use of pesticides in modern agriculture due to environmental contamination and subsequent biodiversity loss . There is a demand for safe technologies to overcome the pollution and toxicity problems associated with Chlorpyrifos use . The identification of potent degraders, key enzymes, and evaluation of microbial community dynamics upon pesticide exposure can be used as a warning for its dissemination and biomagnification into the food chain .

Propriétés

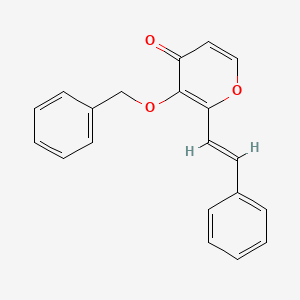

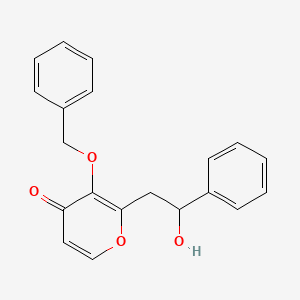

| { "Design of the Synthesis Pathway": "The synthesis pathway of O-Desethyl-O-methyl Chlorpyrifos involves the conversion of Chlorpyrifos to O-Desethyl Chlorpyrifos, followed by the conversion of O-Desethyl Chlorpyrifos to O-Desethyl-O-methyl Chlorpyrifos using methylation reaction.", "Starting Materials": [ "Chlorpyrifos", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Sulfuric acid (H2SO4)" ], "Reaction": [ "Step 1: Chlorpyrifos is treated with sodium hydroxide (NaOH) to form O-Desethyl Chlorpyrifos.", "Step 2: O-Desethyl Chlorpyrifos is then reacted with methanol (CH3OH) and sulfuric acid (H2SO4) to form O-Desethyl-O-methyl Chlorpyrifos." ] } | |

Numéro CAS |

159776-80-4 |

Formule moléculaire |

C8H9Cl3NO3PS |

Poids moléculaire |

336.548 |

Nom IUPAC |

ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-$l^{5} |

InChI |

InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3 |

Clé InChI |

JVPFGGFTJGNSEM-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl |

Synonymes |

Phosphorothioic Acid O-Ethyl O-Methyl O-(3,5,6-Trichloro-2-pyridinyl) Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.